molecular formula C27H32N4O2 B226737 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Cat. No. B226737
M. Wt: 444.6 g/mol
InChI Key: BYJKMBJDVXGUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as DTB-MAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DTB-MAP belongs to the class of imidazo[1,2-a]pyrimidin-2-yl phenols and has been shown to possess potent anti-inflammatory and anti-cancer properties.

Mechanism Of Action

2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways that are involved in the progression of these disease conditions. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory mediators. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol also inhibits the activity of various kinases, such as ERK1/2 and Akt, which are involved in the progression of cancer.

Biochemical And Physiological Effects

2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines, in various cell types. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages And Limitations For Lab Experiments

2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has several advantages in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has also been extensively studied for its potential therapeutic applications, making it a promising candidate for the development of novel therapeutics.
However, 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol also has some limitations in laboratory experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol may also have off-target effects that need to be carefully considered in laboratory experiments.

Future Directions

There are several future directions for research on 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One potential area of research is the development of novel therapeutics based on 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Another potential area of research is the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to inhibit the activity of various enzymes and signaling pathways, but the precise molecular mechanisms underlying these effects are still not fully understood.
Conclusion
2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol and to develop novel therapeutics based on this compound.

Synthesis Methods

2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol can be synthesized using a multi-step process that involves the condensation of 2,6-ditert-butyl-4-hydroxyphenol with 3-(4-methoxyanilino)imidazo[1,2-a]pyrimidine-2,4-dione. The resulting product is then subjected to various purification steps to obtain the final compound.

Scientific Research Applications

2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.

properties

Product Name

2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Molecular Formula

C27H32N4O2

Molecular Weight

444.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C27H32N4O2/c1-26(2,3)20-15-17(16-21(23(20)32)27(4,5)6)22-24(31-14-8-13-28-25(31)30-22)29-18-9-11-19(33-7)12-10-18/h8-16,29,32H,1-7H3

InChI Key

BYJKMBJDVXGUIL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(N3C=CC=NC3=N2)NC4=CC=C(C=C4)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(N3C=CC=NC3=N2)NC4=CC=C(C=C4)OC

Origin of Product

United States

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